molecular formula C21H18N2O2 B11323722 3,5,6-trimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide

3,5,6-trimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11323722
M. Wt: 330.4 g/mol
InChI Key: VDYIXZFXJYRETP-UHFFFAOYSA-N
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Description

3,5,6-trimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-trimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Quinoline Moiety: The quinoline group can be introduced via coupling reactions, such as Suzuki or Heck coupling.

    Functional Group Modifications: Methylation and carboxamide formation can be carried out using reagents like methyl iodide and amines.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzofuran or quinoline rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzofuran or quinoline derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biology: As a probe for studying biological pathways and interactions.

    Materials Science: As a component in the design of organic electronic materials.

    Industry: In the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3,5,6-trimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    3,5,6-trimethyl-1-benzofuran-2-carboxamide: Lacks the quinoline moiety.

    N-(quinolin-8-yl)-1-benzofuran-2-carboxamide: Lacks the methyl groups.

    3,5,6-trimethyl-N-(quinolin-8-yl)-1-benzofuran: Lacks the carboxamide group.

Uniqueness

The presence of both the quinoline and benzofuran moieties, along with the specific functional groups, may confer unique biological activities and chemical properties to 3,5,6-trimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide, distinguishing it from similar compounds.

Properties

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

3,5,6-trimethyl-N-quinolin-8-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H18N2O2/c1-12-10-16-14(3)20(25-18(16)11-13(12)2)21(24)23-17-8-4-6-15-7-5-9-22-19(15)17/h4-11H,1-3H3,(H,23,24)

InChI Key

VDYIXZFXJYRETP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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